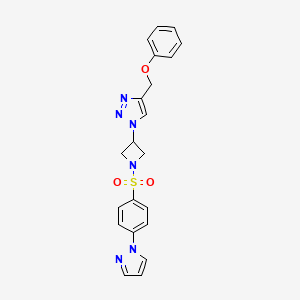
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, also known as 5-TBCO, is an organic compound with a variety of applications in the field of scientific research. It is a synthetic compound, and its chemical structure consists of an ethyl group connected to a tert-butyl group and an oxazole ring containing a carboxyl group. 5-TBCO has been studied extensively in the past few decades, and its diverse applications have been explored in various scientific fields.
Scientific Research Applications
Scintillation Properties in Plastic Scintillators
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate may have relevance in the field of plastic scintillators, specifically in the context of polymethyl methacrylate-based scintillators. These materials are utilized for radiation detection and measurement. Studies have shown that the scintillation properties, including efficiency, optical transparency, and stability against thermal, light, and radiation damage, can be influenced by the choice of luminescent dyes and secondary solvents used in the scintillators. Various luminescent activators and wavelength shifters, such as n-terphenyl, 2,5-diphenyloxazole, and 1,4-di-(5-phenyl-2-oxazolyl)-benzene, have been studied for their effects on these properties (Salimgareeva & Kolesov, 2005).
Microbial Degradation of Oxygenates
The microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) is also a significant area of study. The fate of such substances in the subsurface environment is determined by their degradability under various redox conditions. The key intermediate in the degradation of MTBE and ETBE is tert-butyl alcohol (TBA), and studies have focused on the thermodynamics of these degradation processes and the aerobic degradation pathways of these substances. It's essential to understand how co-contaminants in soil and groundwater can impact the biodegradation of such oxygenates (Schmidt et al., 2004).
Biodegradation and Fate in Soil and Groundwater
Similarly, the biodegradation and fate of ETBE in soil and groundwater have been thoroughly reviewed. Microorganisms capable of degrading ETBE aerobically have been identified, leading to the formation of various intermediates such as acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). Understanding the microbial pathways and the impact of co-contaminants is crucial for developing strategies for the bioremediation of environments contaminated by such compounds (Thornton et al., 2020).
Synthesis of 1,3-Oxazole Derivatives
This compound may also be involved in the synthesis of 1,3-oxazole derivatives, which are significant in various fields such as medicinal, pharmaceutical, agrochemical, and material sciences. Recent research has focused on developing new methodologies for the synthesis of novel 1,3-oxazole derivatives, highlighting the importance of this heterocyclic compound in the development of new therapeutic agents and materials (Shinde et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-13-9(12)7-8(10(2,3)4)14-6-11-7/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVIJQMJDNVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714273-89-9 |
Source


|
| Record name | ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)
